2-Ethynyl-1,1'-biphenyl
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethynyl-1,1'-biphenyl and its derivatives often involves catalyzed cascade reactions. For example, Brønsted acid catalyzed cascade reactions of 2-[(2-aminophenyl)ethynyl]phenylamine derivatives with aldehydes offer an efficient method to synthesize 2,2'-disubstituted 1H,1'H-3,3'-biindoles under metal-free conditions (Arcadi et al., 2014). This highlights the compound's utility in facilitating novel synthetic pathways.
Molecular Structure Analysis
The molecular structure of 2-Ethynyl-1,1'-biphenyl and related compounds has been elucidated through various techniques, including X-ray crystallography. Studies on similar molecules, such as 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its dehydration compound, reveal the importance of intermolecular interactions and the influence of substituents on the molecule's configuration and stability (Percino et al., 2008).
Chemical Reactions and Properties
2-Ethynyl-1,1'-biphenyl participates in various chemical reactions, demonstrating its reactivity and versatility. For instance, the photoreactions of 1-(3-hydroxy-2-pyridyl)-2-(pentamethyldisilanyl)ethyne, an aza analogue of 1-o-hydroxyphenyl-2-(pentamethyldisilanyl)ethyne, provide insight into the compound's behavior under light exposure and its potential for creating novel cycloaddition products (Park & Baek, 2003).
Physical Properties Analysis
The physical properties of 2-Ethynyl-1,1'-biphenyl, such as its melting point, boiling point, and solubility, are influenced by its molecular structure. Research on similar compounds, like novel glass-forming liquid crystals containing 1-phenyl-2-(6-cyanonaphth-2-yl)ethyne, sheds light on the relationship between molecular structure and mesomorphic properties, offering clues to the physical behavior of 2-Ethynyl-1,1'-biphenyl derivatives (Shi & Chen, 1995).
Chemical Properties Analysis
The chemical properties of 2-Ethynyl-1,1'-biphenyl, such as its reactivity towards various chemical reagents, its role in catalysis, and its participation in complex chemical transformations, are central to its applications in organic synthesis and material science. The visible-light-promoted cascade cyclization of 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles illustrates the compound's capacity for complex bond formation and cycle creation under mild conditions (Ran et al., 2023).
Scientific Research Applications
Self-Assembly and Sensing Study
A study demonstrates the synthesis of a dinuclear organometallic acceptor containing Pt-ethynyl functionality. This compound, involving 2-Ethynyl-1,1'-biphenyl, self-assembles into metallamacrocycles, which exhibit fluorescence and are useful for sensing electron-deficient nitroaromatic compounds like picric acid, a secondary chemical explosive. This illustrates its potential in chemical sensing and fluorescence applications (Shanmugaraju, Joshi, & Mukherjee, 2011).
1D Nanowires Assembly
Another research explores the assembly of conjugated 1D nanowires using compounds with edge-on biphenyl moieties of a benzene core derivatized biaxially with four ethynyl-biphenyls. The rotatable features of ethynyls in these compounds allow dual adaptability of edge-on and face-on orientations for the aromatic rings, indicating significant potential in nanotechnology and materials science (Lee et al., 2014).
Photophysical and Electronic Properties
Research on 2-Ethynyl-1,1'-biphenyl derivatives focuses on their photophysical and electronic properties. For instance, a study on 2,3,4,5-tetraphenylsiloles with different 1,1-substituents highlights how these compounds exhibit photoluminescence and nanoaggregation, influenced by their electronic structure. Such properties are essential in the development of advanced materials for optoelectronic applications (Chen et al., 2003).
Polymerization Potential
2-Ethynyl-1,1'-biphenyl is also significant in polymer science. A study discusses the polymerization of 4-bromo-4′-ethynyl biphenyl using a palladium catalyst system, producing polymers with notable thermal stability. This research demonstrates the material's potential in creating new polymers with specific thermal and mechanical properties (Trumbo & Marvel, 1987).
Metabolic Studies
In biochemistry, the metabolic oxidation of the ethynyl group in compounds like 4-ethynylbiphenyl is a topic of interest. For example, a study finds that 4-ethynylbiphenyl undergoes extensive metabolism in rats, involving aromatic hydroxylation and oxidation of the ethynyl group. This research provides insights into the metabolic pathways of such compounds, which is crucial in understanding their biochemical interactions and potential therapeutic applications (Wade et al., 1981).
Safety And Hazards
Safety information for 2-Ethynyl-1,1’-biphenyl suggests that contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided . Special instructions should be obtained before use .
Relevant Papers
Several papers have been published on 2-Ethynyl-1,1’-biphenyl and related compounds. These include studies on the synthesis of enetriynes , the evaluation of 3-(phenylethynyl)-1,1’-biphenyl-2-carboxylate derivatives , and the mechanisms of the ethynyl radical reaction with molecular oxygen .
properties
IUPAC Name |
1-ethynyl-2-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h1,3-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWUZMMAZOQEEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-1,1'-biphenyl | |
CAS RN |
52889-62-0 | |
Record name | 2-ethynyl-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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